N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)ethanesulfonamide
Description
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)ethanesulfonamide is a heterocyclic sulfonamide derivative featuring a pyridazinone core substituted with a furan ring and an ethanesulfonamide side chain. Its molecular structure combines a pyridazinone scaffold, known for bioactivity in medicinal chemistry, with a sulfonamide group, which enhances solubility and binding affinity to biological targets .
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-2-20(17,18)13-7-8-15-12(16)6-5-10(14-15)11-4-3-9-19-11/h3-6,9,13H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBVWZFZYKRUAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)ethanesulfonamide typically involves a multi-step process:
Step 1: Preparation of 3-(furan-2-yl)pyridazin-6-one via cyclization of suitable precursors.
Step 2: Alkylation of 3-(furan-2-yl)pyridazin-6-one with 2-bromoethylamine to form the intermediate N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethylamine).
Step 3: Sulfonylation of the intermediate using ethanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound could scale up the laboratory methods, employing batch or continuous flow synthesis to ensure higher yields and purity. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)ethanesulfonamide can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced at the pyridazinone moiety to form corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitutions on the furan ring are possible, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Typical reagents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens for electrophilic substitutions, and organolithium or Grignard reagents for nucleophilic substitutions.
Major Products
The reactions yield various derivatives, such as sulfoxides, sulfones, dihydropyridazinones, and substituted furans, each potentially useful in different research contexts.
Scientific Research Applications
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)ethanesulfonamide has diverse applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor or receptor antagonist due to its unique structural features.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound’s biological activity is attributed to its ability to interact with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenases, kinases, or receptors like G-protein coupled receptors.
Pathways Involved: It may inhibit the activity of target enzymes or block receptor sites, thus modulating biochemical pathways related to inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Divergence: The target compound’s furan-2-yl group distinguishes it from benzyloxy (5a) or benzothiazole (10a) derivatives. Furan’s electron-rich aromatic system may enhance binding to enzymes like COX-2 compared to bulkier benzyl groups . Unlike Ranitidine derivatives (e.g., compound C in ), which feature thiazine and nitroethenediamine moieties, the target compound’s pyridazinone core offers a planar structure for π-π interactions with protein targets.
Pharmacological Potential: 5a demonstrated cytotoxicity against MCF-7 cells (IC₅₀: 12.3 μM) due to the benzenesulfonamide group’s role in DNA intercalation . The target compound’s ethanesulfonamide may reduce cytotoxicity while retaining affinity. 10a showed antiviral activity against HSV-1, attributed to the benzothiazole group’s ability to disrupt viral replication . The absence of benzothiazole in the target compound suggests divergent therapeutic applications.
Synthetic Pathways :
Biological Activity
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)ethanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes a furan ring and a pyridazine moiety. The molecular formula is , with a molecular weight of 287.31 g/mol. The presence of these heterocycles contributes to its biological activity.
Anticancer Activity
Numerous studies have indicated that derivatives of furan and pyridazine exhibit notable anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor cell proliferation. A comparative analysis of various derivatives revealed that certain compounds demonstrated growth inhibitory activity against multiple cancer cell lines, including leukemia subpanel tumor cell lines, with GI(50) values ranging from 2.01 to 3.03 μM .
| Compound | GI(50) Value (μM) | Cell Line |
|---|---|---|
| Compound 5c | 2.01 - 3.03 | Leukemia subpanel |
| This compound | TBD | TBD |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens. Studies involving related furan derivatives indicated effective inhibition of yeast-like fungi such as Candida albicans, as well as bacterial strains like Escherichia coli and Staphylococcus aureus at concentrations as low as 64 µg/mL . The structural features that contribute to this activity include the electrophilic nature of the furan ring, enhancing its interaction with microbial targets.
| Microorganism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Candida albicans | 64 |
| Escherichia coli | TBD |
| Staphylococcus aureus | TBD |
The biological mechanisms underlying the activities of this compound are complex and multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been identified as reversible covalent inhibitors of key enzymes involved in cancer progression and microbial survival, such as SARS-CoV-2 main protease .
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, thereby preventing further proliferation.
- Apoptosis Induction : Evidence suggests that these compounds can activate apoptotic pathways in tumor cells, leading to programmed cell death.
Study on Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a related compound within the same chemical family. The results demonstrated significant cytotoxic effects against various cancer cell lines, with an emphasis on the selective targeting of leukemia cells . The structure-activity relationship (SAR) analysis highlighted the importance of both the furan and pyridazine rings in enhancing biological potency.
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial properties of furan derivatives, revealing their effectiveness against resistant strains of bacteria and fungi . This study underscored the potential for developing new antimicrobial agents based on the scaffold provided by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
